3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile is a chemical compound classified as an indazole derivative. Indazoles are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The specific structure of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile includes a fluorophenyl group and a carbonitrile group, which contribute to its unique chemical properties and biological activity. The compound is identified by the CAS number 395100-12-6, and its molecular formula is C11H8F N3.
The synthesis of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile typically involves several steps, primarily focusing on cyclization reactions. One common synthetic route includes the reaction of 4-fluorobenzyl cyanide with hydrazine hydrate, followed by cyclization under specific conditions. The reaction often requires elevated temperatures and solvents such as ethanol or dimethylformamide.
General Procedure:
Industrial production may utilize continuous flow reactors to enhance yield and purity, employing green chemistry principles such as solvent recycling and energy-efficient processes to improve sustainability .
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with target receptors. The carbonitrile group can engage in hydrogen bonding and other interactions with biological molecules, influencing the compound's pharmacological effects.
The exact pathways depend on the biological context but may involve modulation of enzyme activity or receptor binding, making it a candidate for therapeutic applications .
The physical properties of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile include:
Chemical properties include stability under standard laboratory conditions, but reactivity may vary depending on environmental factors such as temperature and pH .
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has potential applications in various scientific fields:
The synthesis of 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile employs a convergent two-step approach that leverages palladium-catalyzed cross-coupling and precursor functionalization. The core indazole-carbonitrile scaffold is typically constructed via cyclocondensation of 2-fluoro-5-cyanobenzaldehyde with hydrazine derivatives, followed by regioselective N-alkylation. The critical C3-aryl functionalization is achieved through Suzuki-Miyaura coupling between 3-iodo-1H-indazole-5-carbonitrile and 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2–5 mol%) in dioxane/water (4:1) at 80°C for 8–12 hours, yielding the target compound in 70–85% efficiency [4]. Catalyst screening reveals Pd(PPh₃)₄ outperforms alternatives like PdCl₂(dppf) due to enhanced steric accessibility for the indazole substrate [4].
Table 1: Catalyst Optimization for Suzuki-Miyaura Coupling
Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 85 |
PdCl₂(dppf) | CsF | THF/H₂O | 100 | 72 |
Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 90 | 78 |
Microwave-assisted protocols reduce reaction times from 24 hours to 2 hours while maintaining yields >80%, demonstrating scalability up to 100 g . Post-functionalization of the carbonitrile group enables pharmacophore diversification: Hydrolysis yields carboxylic acids for peptide conjugation, while reduction (NaBH₄/LiAlH₄) generates aminomethyl derivatives for acylative modifications [7].
Regiocontrol at N1 and C4 positions is critical for biological activity optimization. N1-alkylation employs NaH/THF-mediated deprotonation (0–50°C, 24 hours), achieving >99:1 N1/N2 selectivity due to ion-pair stabilization of the indazolide anion and steric shielding of N2 by the C3-fluorophenyl group . Alternative bases like Cs₂CO₃ in DMF reduce selectivity to 3:1 due to disrupted ion pairing . Tetrahydropyranyl (THP) and methyl groups are preferred N-protecting moieties for subsequent deprotection or bioisosteric applications.
Table 2: Regioselectivity in N-Alkylation
Base-Solvent System | Temperature (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|
NaH/THF | 0 → 50 | >99:1 | 92 |
Cs₂CO₃/DMF | RT | 3:1 | 68 |
KHMDS/THF | -78 → 0 | 50:1 | 85 |
C4 electrophilic bromination uses N-bromosuccinimide (NBS) in acetic acid at 0°C, yielding 5-bromo-4-fluoro-1H-indazole-5-carbonitrile precursors for Negishi couplings. Bromination proceeds ortho to the electron-withdrawing carbonitrile, enabling sequential functionalization [5]. Halogen exchange reactions (Br→F) with KF/CuI provide access to 4-fluoro derivatives [5].
The 4-fluorophenyl group significantly enhances directed ortho-metalation (DoM) efficiency at the C3' position. The fluorine atom’s electronegativity (−I effect) acidifies ortho-protons (pKa reduction by 1.5–2 units), while its lone pairs coordinate with lithium in n-BuLi, forming a transient 5-membered chelate that directs metalation ortho to fluorine [7]. This enables lithiation at −78°C within 30 minutes, followed by electrophilic quenching with aldehydes or I₂ to install hydroxymethyl or iodo substituents. Kinetic isotope studies (kH/kD = 4.1) confirm rate-limiting proton abstraction .
Fluorine’s ortho-directing strength surpasses phenyl but is inferior to DMG (directed metalation groups) like CONEt₂. Computational analyses reveal transition-state stabilization via C–F⋯Li interactions (bond distance: 1.98 Å), lowering activation energy by 2.3 kcal/mol versus unsubstituted phenyl [7]. Subsequent Suzuki couplings generate biaryl systems, expanding π-conjugation for kinase binding pocket insertion.
The carbonitrile and fluorophenyl groups serve as anchors for tethering auxiliary pharmacophores. Triazole-linked hybrids are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-(4-azidomethylphenyl)-1H-indazole-5-carbonitrile and terminal alkynes, yielding 1,4-disubstituted triazoles with variable spacer lengths (C2–C6) [4] [7]. Amide-coupled derivatives employ carboxyethylindazole intermediates condensed with amines using HATU/DIPEA. Optimal linkers balance rigidity and length:
Table 3: Pharmacophore Hybridization Strategies
Linker Type | Synthetic Route | Optimal Length | Key Applications |
---|---|---|---|
Triazole | CuAAC (CuSO₄/sodium ascorbate) | C4 (butynyl) | Kinase inhibitors (VEGFR-2/PDGFR-β) |
Amide | HATU-mediated coupling | C2 (ethylene) | Tubulin polymerization inhibitors |
Ether | Williamson ether synthesis | C3 (propoxy) | Dual CDK6/Aurora A inhibitors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: